

Synthesis and Purification of N-Acetyl-D-methionine-d4: A Technical Guide

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Compound of Interest		
Compound Name:	N-Acetyl-D-methionine-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **N-Acetyl-D-methionine-d4**, a deuterated derivative of N-Acetyl-D-methionine. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications. This document outlines a recommended synthesis pathway, detailed experimental protocols, and purification methodologies.

Overview of the Synthesis Strategy

The synthesis of **N-Acetyl-D-methionine-d4** can be achieved through the N-acetylation of D-methionine using a deuterated acetyl source. A common and efficient method involves the use of acetic anhydride-d6. An alternative, though more complex, route involves the acetylation of DL-methionine followed by enzymatic resolution to isolate the desired D-enantiomer. This guide will focus on the direct acetylation of D-methionine.

The overall reaction is as follows:

D-Methionine + Acetic Anhydride-d6 → N-Acetyl-D-methionine-d4 + Acetic Acid-d4

Experimental Protocols Synthesis of N-Acetyl-D-methionine-d4

Foundational & Exploratory





This protocol is adapted from established methods for the N-acetylation of amino acids.[1][2]

Materials:

- D-methionine
- Acetic anhydride-d6
- Aqueous alkali solution (e.g., sodium hydroxide)
- Ethyl acetate
- Deionized water
- Activated carbon
- · Sulfuric acid

Procedure:

- Dissolution: Dissolve D-methionine in an aqueous alkali solution at a temperature between 20°C and 60°C.[1] The pH of the solution should be maintained between 6.5 and 10.0.[1]
- Acetylation: Slowly add 1.05 to 1.70 molar equivalents of acetic anhydride-d6 to the stirred solution.[1] Maintain the temperature and pH throughout the addition.
- Reaction Monitoring: The reaction progress can be monitored by techniques such as thinlayer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Acidification: Upon completion of the reaction, acidify the mixture to a pH of approximately
 1.8 with sulfuric acid.[1] This will cause the N-Acetyl-D-methionine-d4 to separate.
- Extraction: Extract the product into an organic solvent such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery.
- Washing and Drying: Combine the organic extracts and wash with a small amount of water.
 Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).



 Solvent Removal: Remove the solvent under reduced pressure to obtain the crude N-Acetyl-D-methionine-d4.

Purification of N-Acetyl-D-methionine-d4

Purification is critical to obtain the desired high-purity product. A combination of crystallization and chromatographic techniques is recommended.

Crystallization is an effective method for the initial purification of the crude product.[1][2]

Procedure:

- Dissolution: Dissolve the crude N-Acetyl-D-methionine-d4 in a minimal amount of hot deionized water or a suitable organic solvent like ethyl acetate.[1][2]
- Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a short period.[1]
- Filtration: Filter the hot solution to remove the activated carbon and any other insoluble impurities.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

For achieving high purity, preparative reverse-phase HPLC can be employed.

Procedure:

- Column: A suitable reverse-phase column (e.g., C18) should be used.
- Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common mobile phase for separating N-acetylated amino acids.[3]
- Sample Preparation: Dissolve the partially purified product in the mobile phase.



- Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the product peak.
- Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final purified N-Acetyl-D-methionine-d4.

Data Presentation

Reaction Parameters

Parameter	Value	Reference
Starting Material	D-Methionine	N/A
Acetylating Agent	Acetic Anhydride-d6	N/A
Molar Ratio (Acet. Agent:Amino Acid)	1.05 - 1.70	[1]
Reaction Temperature	20 - 60 °C	[1]
Reaction pH	6.5 - 10.0	[1]
Expected Yield (based on non-deuterated)	> 90%	[1]

Purification Parameters

Purification Method	Solvent/Mobile Phase	Expected Purity
Crystallization	Water or Ethyl Acetate	> 98%
Preparative HPLC	Acetonitrile/Water with Formic Acid	> 99%

Analytical Data (Reference for N-Acetyl-DL-methionine)

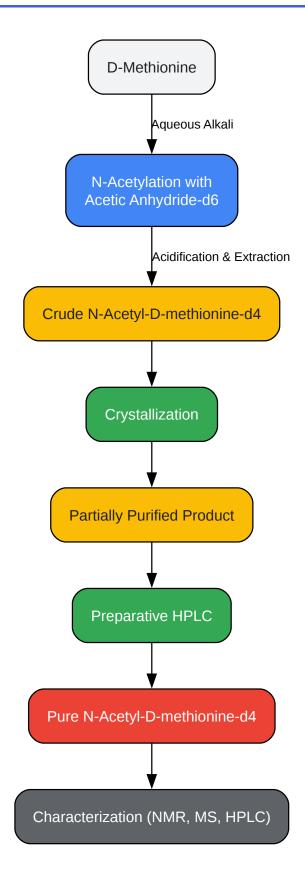
Analytical Technique	Observed Data
¹ H NMR (400 MHz, DMSO-d6)	δ 8.16 (d, 1H), 4.28 (m, 1H), 2.48 (t, 2H), 2.04 (s, 3H), 1.93 (s, 3H), 1.85 (m, 2H)
Mass Spectrometry (ESI-MS)	m/z 192.06 [M+H]+, 214.04 [M+Na]+



Note: The analytical data for the d4-labeled compound is expected to be similar, with a mass shift corresponding to the deuterium labeling and potential subtle changes in the NMR spectrum.

Visualization of Experimental Workflow





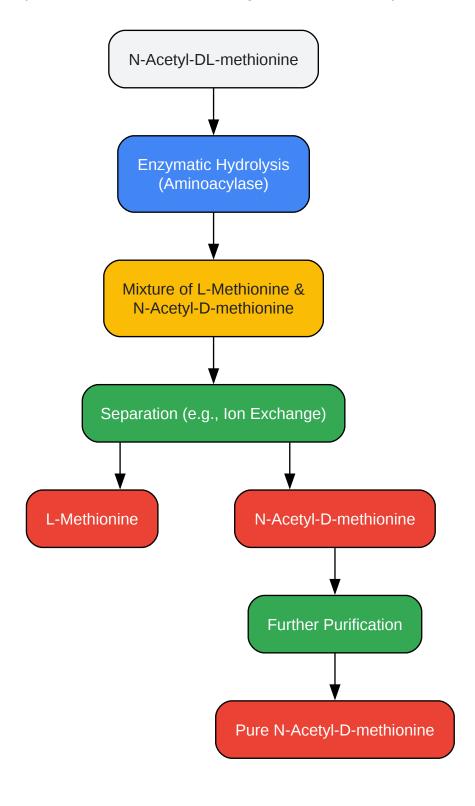
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Caption: Workflow for the synthesis and purification of N-Acetyl-D-methionine-d4.



Alternative Pathway: Enzymatic Resolution

An alternative approach begins with the more readily available N-Acetyl-DL-methionine. This racemic mixture can be resolved using an aminoacylase enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-Acetyl-D-methionine intact.





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Caption: Enzymatic resolution pathway for obtaining N-Acetyl-D-methionine.

Conclusion

This technical guide provides a framework for the synthesis and purification of **N-Acetyl-D-methionine-d4**. The direct acetylation of D-methionine with a deuterated acetylating agent is a straightforward approach. Subsequent purification by crystallization and preparative HPLC is essential to achieve high purity for research and development applications. The provided protocols, data, and workflows are intended to serve as a valuable resource for scientists and professionals in the field of drug development and metabolic research. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up the synthesis.

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